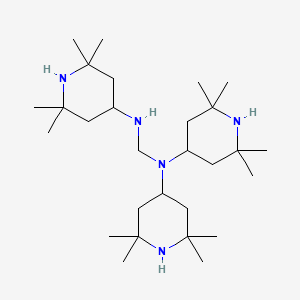![molecular formula C18H19FN2O8 B15007325 N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a fluorophenoxy group, a nitrophenyl group, and a hydroxymethyl oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Amination: Introduction of the amino group.
Oxane Ring Formation: Cyclization to form the oxane ring.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[3-(4-CHLOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- **2-{[3-(4-BROMOPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- **2-{[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
Uniqueness
The presence of the fluorophenoxy group in 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its chloro, bromo, and methoxy analogs.
Propriétés
Formule moléculaire |
C18H19FN2O8 |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
2-[3-(4-fluorophenoxy)-5-nitroanilino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19FN2O8/c19-9-1-3-12(4-2-9)28-13-6-10(5-11(7-13)21(26)27)20-18-17(25)16(24)15(23)14(8-22)29-18/h1-7,14-18,20,22-25H,8H2 |
Clé InChI |
AUECOLJLUKVGAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC3C(C(C(C(O3)CO)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)


![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)
![N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
![6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007332.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
